7'-Bromospiro[fluorene-9,5'-indeno[1,2-b]pyridine]
Description
7'-Bromospiro[fluorene-9,5'-indeno[1,2-b]pyridine] is a spiro-conjugated polycyclic aromatic hydrocarbon (PAH) characterized by a unique architecture where a fluorene unit is fused with an indeno[1,2-b]pyridine moiety via a spiro junction at the 9th position of fluorene and the 5' position of indeno[1,2-b]pyridine. The bromine substituent at the 7' position introduces steric and electronic effects, modulating optoelectronic properties such as HOMO-LUMO gaps and charge transport behavior.
Synthetic routes for such spiro compounds often involve multi-step strategies, including Sonogashira coupling, lithium-alkyne reactions, and de-aromatization protocols, as seen in analogous indenofluorene derivatives . The bromine substituent may enhance solubility and serve as a handle for further functionalization, though solubility challenges in common organic solvents (e.g., dichloromethane, toluene) are common in related PAHs .
Properties
IUPAC Name |
7'-bromospiro[fluorene-9,5'-indeno[1,2-b]pyridine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14BrN/c25-15-11-12-18-22(14-15)24(21-10-5-13-26-23(18)21)19-8-3-1-6-16(19)17-7-2-4-9-20(17)24/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLMOADWKJSIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=C4C=C(C=C6)Br)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the bromination of spiro[fluorene-9,5’-indeno[1,2-b]pyridine] using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique electronic properties, which can influence its binding affinity to various receptors and enzymes . The bromine atom plays a crucial role in modulating the compound’s reactivity and selectivity in biological systems . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues
2.1.1 Spirobifluorene Derivatives Spirobifluorene-based systems, such as dispiro[fluorene-9,6′-indeno[1,2-b]fluorene-12′,9′′-fluorene] (DSF-IF), share the spiro architecture but lack the pyridine heterocycle.
2.1.2 Indeno[1,2-b]fluorene Derivatives Indeno[1,2-b]fluorenes (IFs) are antiaromatic analogs of pentacene with tunable HOMO-LUMO gaps. For example, 6,12-bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene exhibits a small bandgap (1.55 eV) due to antiaromatic destabilization of the π-system. The spiro-pyridine variant, however, replaces one benzene ring with a pyridine, reducing symmetry and altering electron delocalization. Bromination at the 7' position further modifies steric and electronic profiles compared to methyl or aryl substituents in IFs .
2.1.3 Indeno[1,2-b]pyridine Derivatives 5H-indeno[1,2-b]pyridines, such as those with methoxy or hydroxy groups, demonstrate significant antiproliferative activity against prostate cancer cells. The 7'-bromo spiro derivative diverges in biological applications but shares structural motifs that influence aromaticity and charge distribution.
Electronic Properties
HOMO-LUMO Gaps and Absorption Profiles
The brominated spiro compound is expected to exhibit a narrower HOMO-LUMO gap (~1.6–1.8 eV) compared to DSF-IF (2.1–2.3 eV) due to antiaromatic destabilization and electron-withdrawing bromine. This aligns with trends in IF derivatives, where electron-withdrawing groups (e.g., -SMe) reduce energy gaps by 0.2–0.3 eV . Absorption maxima for bromo-spiro derivatives are predicted to fall in the 600–700 nm range, similar to IFs with phenylethynyl substituents .
Biological Activity
7'-Bromospiro[fluorene-9,5'-indeno[1,2-b]pyridine] (CAS No. 1666128-76-2) is a complex organic compound with the molecular formula C24H14BrN and a molecular weight of 396.3 g/mol. This compound has garnered interest in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
The compound features a spiro structure that contributes to its unique electronic properties, which may influence its interactions with biological targets. The presence of the bromine atom enhances its reactivity compared to similar compounds, such as spiro[fluorene-9,5'-indeno[1,2-b]pyridine], which lacks this halogen substituent.
7'-Bromospiro[fluorene-9,5'-indeno[1,2-b]pyridine] interacts with various molecular targets within biological systems. Its mechanism of action is believed to involve:
- Binding Affinity : The spiro structure allows for specific binding to receptors and enzymes.
- Cellular Processes : It may modulate cellular signaling pathways, influencing processes such as apoptosis and proliferation.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of 7'-Bromospiro[fluorene-9,5'-indeno[1,2-b]pyridine]. For instance, it has been tested against various pathogens with promising results.
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| C. glabrata | 25 | 10 |
| C. parapsilosis | 16 | 16 |
| S. aureus | 15 | 8 |
These results indicate that the compound exhibits significant antifungal activity against fluconazole-resistant strains of Candida species and antibacterial properties against Gram-positive bacteria like Staphylococcus aureus .
Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that 7'-Bromospiro[fluorene-9,5'-indeno[1,2-b]pyridine] exhibits cytotoxic effects on various human tumor cell lines. The compound shows a dose-dependent response in inhibiting cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 10 |
The antiproliferative activity suggests potential applications in cancer therapy .
Case Studies and Research Findings
- Antifungal Studies : A recent study evaluated the antifungal efficacy of several derivatives, including 7'-Bromospiro[fluorene-9,5'-indeno[1,2-b]pyridine]. The compound was found to inhibit the growth of C. glabrata significantly, with a clear zone of inhibition observed in disk diffusion assays .
- Cytotoxicity Evaluation : Another research effort highlighted the cytotoxic effects of this compound on human tumor cell lines. The findings indicated that it could serve as a lead compound for developing new anticancer agents .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound might induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7'-Bromospiro[fluorene-9,5'-indeno[1,2-b]pyridine], and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step approaches, including nucleophilic addition to diketone precursors followed by reduction (SnCl₂) and oxidation (DDQ) steps . Key intermediates, such as dihydroxy precursors, are characterized using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. For example, SnCl₂-mediated reduction of hydroxyl groups ensures proper cyclization, while DDQ oxidation stabilizes the spiro-conjugated structure .
Q. How does the spiro-conjugation in 7'-Bromospiro[fluorene-9,5'-indeno[1,2-b]pyridine] influence its optical properties?
- Methodological Answer : The spiro structure introduces orthogonality, reducing π-π stacking and enhancing blue fluorescence in OLEDs. UV-Vis and photoluminescence (PL) spectra show absorption peaks in the 350–400 nm range and emission maxima near 450 nm, attributed to the rigid, planar indeno[1,2-b]pyridine core. Computational studies (DFT) correlate these properties with localized HOMO (fluorene) and LUMO (indeno-pyridine) distributions .
Q. What analytical techniques are critical for confirming the regiochemistry of bromination in spirofluorene-indenopyridine systems?
- Methodological Answer : Single-crystal X-ray diffraction is definitive for regiochemical assignment. For solution-phase analysis, H NMR coupling patterns (e.g., doublets for aromatic protons) and C NMR chemical shifts (e.g., deshielded carbons near bromine) are used. Mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., Br/Br splitting) .
Advanced Research Questions
Q. How do substituents at the 7'-bromo position modulate the HOMO-LUMO gap, and what experimental strategies validate these effects?
- Methodological Answer : Electron-withdrawing groups (e.g., -CN, -NO₂) at the brominated site narrow the HOMO-LUMO gap by stabilizing the LUMO. Cyclic voltammetry (CV) measures oxidation/reduction potentials, while UV-Vis-NIR spectroscopy tracks absorption edge shifts. For example, replacing Br with -SMe reduces the gap to ~1.5 eV, as confirmed by DFT calculations .
Q. What role does antiaromaticity play in the stability and electronic transport properties of 7'-Bromospiro[fluorene-9,5'-indeno[1,2-b]pyridine]?
- Methodological Answer : The indeno[1,2-b]pyridine core exhibits antiaromatic character in its central p-quinodimethane (p-QDM) unit, increasing diradicaloid contributions. This enhances conductivity in single-molecule junctions (measured via STM break-junction techniques) but reduces air stability. Stabilization strategies include steric protection (e.g., mesityl groups) and doping with electron-deficient moieties .
Q. How does positional isomerism in spirofluorene-indenopyridine derivatives affect charge transport in OLED devices?
- Methodological Answer : Meta- vs. para-substitution in the indeno[1,2-b]pyridine core alters π-conjugation pathways. Time-resolved microwave conductivity (TRMC) and space-charge-limited current (SCLC) measurements show that para-substituted isomers exhibit higher electron mobility (~10 cm V s) due to extended planarization. Device efficiency correlates with substitution patterns, as seen in external quantum efficiency (EQE) comparisons .
Q. What mechanistic insights explain the regioselectivity of cyclization reactions in spirofluorene-indenopyridine synthesis?
- Methodological Answer : Cyclization regioselectivity is governed by steric and electronic factors. Kinetic studies (monitored via H NMR) reveal that bulky substituents favor 5'- over 6′-position cyclization. Computational transition-state analysis (e.g., NCI plots) highlights lower activation barriers for pathways involving less steric hindrance .
Key Research Gaps and Challenges
- Stability : Anti-aromatic cores are prone to oxidation; encapsulation or radical-scavenging additives may mitigate degradation.
- Solubility : Poor solubility in common solvents complicates processing; side-chain engineering (e.g., oligoethylene glycol) is under exploration.
- Scalability : Multi-step syntheses require optimization for gram-scale production (e.g., flow chemistry for SnCl₂ reductions).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
